1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one
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Overview
Description
1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a phenylpyridinone moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method for synthesizing this compound is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions, such as temperature, solvent, and base, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with modifications to accommodate higher volumes and ensure cost-effectiveness. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Chemical Reactions Analysis
1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one can be compared to other similar compounds, such as:
Lilial (3-(4-tert-Butylphenyl)-2-methylpropanal): Both compounds contain a tert-butylphenyl group, but Lilial has an aldehyde functional group instead of a pyridinone moiety.
4-tert-Butyl-α-methyl-benzenepropanal: This compound shares the tert-butylphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of the tert-butylphenyl group with the pyridinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-6-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)19-14-12-17(13-15-19)16-23-20(10-7-11-21(23)24)18-8-5-4-6-9-18/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCMDNZHWLFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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